molecular formula C22H19ClN2O4 B12013006 2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

Cat. No.: B12013006
M. Wt: 410.8 g/mol
InChI Key: GMNWVSNESQEXJV-ZMOGYAJESA-N
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Description

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including 2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This reaction is often performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high efficiency, low reaction times, and eco-friendly process.

Industrial Production Methods

Industrial production of benzamides typically involves similar synthetic routes but on a larger scale. The use of ultrasonic irradiation and recoverable catalysts makes the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to the modulation of biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide is unique due to its specific structural features, such as the presence of both chlorophenyl and methoxyphenyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H19ClN2O4

Molecular Weight

410.8 g/mol

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H19ClN2O4/c1-28-20-8-4-5-16(21(20)26)13-24-25-22(27)18-6-2-3-7-19(18)29-14-15-9-11-17(23)12-10-15/h2-13,26H,14H2,1H3,(H,25,27)/b24-13+

InChI Key

GMNWVSNESQEXJV-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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